6,7,8,9-Tetrahydro-5-hydroxy-2,8-dimethyl-4H-pyrano[3,2-h][1]benzoxepin-4-one 6,7,8,9-Tetrahydro-5-hydroxy-2,8-dimethyl-4H-pyrano[3,2-h][1]benzoxepin-4-one 5-hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one is an oxacycle.
Brand Name: Vulcanchem
CAS No.: 13475-13-3
VCID: VC0089127
InChI: InChI=1S/C15H16O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h5-6,8,17H,3-4,7H2,1-2H3
SMILES: CC1CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

6,7,8,9-Tetrahydro-5-hydroxy-2,8-dimethyl-4H-pyrano[3,2-h][1]benzoxepin-4-one

CAS No.: 13475-13-3

Main Products

VCID: VC0089127

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

6,7,8,9-Tetrahydro-5-hydroxy-2,8-dimethyl-4H-pyrano[3,2-h][1]benzoxepin-4-one - 13475-13-3

CAS No. 13475-13-3
Product Name 6,7,8,9-Tetrahydro-5-hydroxy-2,8-dimethyl-4H-pyrano[3,2-h][1]benzoxepin-4-one
Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name 5-hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one
Standard InChI InChI=1S/C15H16O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h5-6,8,17H,3-4,7H2,1-2H3
Standard InChIKey XSGWRNKNCNDJLK-UHFFFAOYSA-N
SMILES CC1CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1
Canonical SMILES CC1CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1
Description 5-hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one is an oxacycle.
Synonyms 6,7,8,9-Tetrahydro-5-hydroxy-2,8-dimethyl-4H-pyrano[3,2-h][1]benzoxepin-4-one
PubChem Compound 612556
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator